molecular formula C13H11ClO B1329826 4-Benzyloxychlorobenzene CAS No. 7700-27-8

4-Benzyloxychlorobenzene

Cat. No.: B1329826
CAS No.: 7700-27-8
M. Wt: 218.68 g/mol
InChI Key: OBCBJNFGAMHBTC-UHFFFAOYSA-N
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Description

4-Benzyloxychlorobenzene, also known as 1-(benzyloxy)-4-chlorobenzene, is an organic compound with the molecular formula C13H11ClO. It is a chlorinated derivative of benzyloxybenzene and is characterized by the presence of a benzyl ether group attached to a chlorobenzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxychlorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction is as follows:

4-Chlorophenol+Benzyl ChlorideThis compound+HCl\text{4-Chlorophenol} + \text{Benzyl Chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorophenol+Benzyl Chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of phase-transfer catalysts and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxychlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding benzyloxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Substituted benzyloxy derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyloxybenzene.

Scientific Research Applications

4-Benzyloxychlorobenzene is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various functionalized compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving chlorinated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with specific biological activities.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-benzyloxychlorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The chlorine atom can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

    4-Benzyloxybiphenyl: Similar structure but with an additional phenyl ring.

    4-Chlorophenyl Benzoate: Contains a benzoate ester group instead of a benzyloxy group.

    4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of a chlorine atom.

Uniqueness: 4-Benzyloxychlorobenzene is unique due to the presence of both a benzyloxy group and a chlorine atom on the benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBJNFGAMHBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227819
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7700-27-8
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7700-27-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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